molecular formula C9H14O4 B117591 Diethyl 1,1-cyclopropanedicarboxylate CAS No. 1559-02-0

Diethyl 1,1-cyclopropanedicarboxylate

Cat. No. B117591
Key on ui cas rn: 1559-02-0
M. Wt: 186.2 g/mol
InChI Key: KYYUCZOHNYSLFV-UHFFFAOYSA-N
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Patent
US04766145

Procedure details

A solution of sodium hydroxide (2.15 g, 54 mmol) in water (15 ml) was added dropwise to a stirred solution of diethyl 1,1-cyclopropanedicarboxylate (10 g, 54 mmol) in ethanol (30 ml) while the temperature was maintained below 25° C. After the completion of the addition, the resulting mixture was stirred at room temperature for 60 hours. Most of ethanol was removed by evaporation in vacuo and the residue was diluted with brine, acidified with 6N hydrochloric acid and extracted with diethyl ether. The extract was dried over magnesium sulfate, filtered and concentrated. The residue was purified by distillation to give the title compound (bp 66°-9° C./0.15 mm) as a viscous oil.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]1([C:11]([O:13]CC)=[O:12])([C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:5][CH2:4]1>O.C(O)C>[CH2:9]([O:8][C:6]([C:3]1([C:11]([OH:13])=[O:12])[CH2:4][CH2:5]1)=[O:7])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
C1(CC1)(C(=O)OCC)C(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 25° C
ADDITION
Type
ADDITION
Details
After the completion of the addition
CUSTOM
Type
CUSTOM
Details
Most of ethanol was removed by evaporation in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
C(C)OC(=O)C1(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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